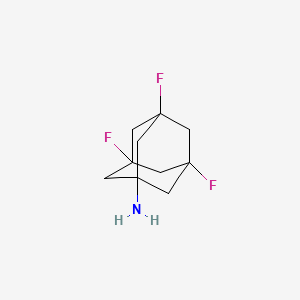

3,5,7-Trifluoroadamantan-1-amine

Description

Historical Context and Significance of Adamantane (B196018) Derivatives in Chemical Research

Adamantane (C₁₀H₁₆), a tricyclic hydrocarbon, was first isolated from petroleum in 1933. wikipedia.org However, its study was limited until a practical synthesis was developed by Paul von Ragué Schleyer in 1957, making the compound widely available. acs.org This accessibility launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The unique, rigid, and virtually stress-free cage structure of adamantane made it an ideal platform for studying fundamental chemical concepts, including reaction mechanisms and electronic effects in saturated systems. wikipedia.orgacs.org

The significance of adamantane derivatives expanded dramatically into medicinal chemistry with the discovery of the antiviral properties of 1-aminoadamantane (amantadine) in the 1960s. acs.org This marked the beginning of extensive research into adamantane-based drugs. The adamantane moiety, often viewed as a "lipophilic bullet," has been incorporated into various therapeutic agents to enhance their pharmacological properties, such as stability and the ability to cross cell membranes. acs.org Derivatives have been developed for a range of applications, including treatments for Parkinson's disease, influenza, and diabetes. acs.orgresearchgate.net

The Role of Fluorine in Modulating Molecular Properties and Reactivity of Cage Compounds

Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and chemical properties. acs.org Due to its small size, it can often replace hydrogen with minimal steric perturbation. Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. Strategically placing fluorine atoms can block sites on a molecule that are susceptible to degradation by enzymes. acs.org

Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly increase the acidity of nearby functional groups. researchgate.net

Lipophilicity: The effect of fluorination on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, extensive fluorination often leads to a decrease in this property. This modulation is crucial for controlling a drug's absorption, distribution, and excretion. acs.org

Reactivity and Conformation: Fluorine substitution can influence the reactivity of a molecule and control its preferred three-dimensional shape through stereoelectronic effects. acs.org

In cage compounds like adamantane, these effects can be transmitted through the rigid carbon skeleton, allowing for fine-tuning of the molecule's properties. acs.org

Structural Peculiarities of Adamantane and its Fluorinated Analogues

The parent adamantane molecule possesses a highly symmetrical, cage-like structure composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org This arrangement results in a rigid and virtually strain-free molecule with two distinct types of carbon atoms: four bridgehead (tertiary) carbons and six methylene (B1212753) (secondary) carbons. wikipedia.org

The introduction of fluorine atoms at the bridgehead positions induces subtle but significant changes in the adamantane skeleton. X-ray crystallography studies on fluorinated adamantane carboxylic acids reveal that fluorination alters the bond angles around the substituted carbon. acs.org The external C-C-F bond angles are typically smaller than the ideal tetrahedral angle of 109.5°, while the internal C-C-C bond angles become larger. acs.org This is attributed to the high electronegativity of fluorine, which draws p-character into the C-F bond, consequently increasing the s-character in the internal C-C bonds.

| Compound | Average Internal C-C-C Angle (°) | Average External C-C-F Angle (°) |

|---|---|---|

| Monofluoroadamantane Carboxylic Acid | 110.9 | 108.0 |

| Difluoroadamantane Carboxylic Acid | 110.5 | 108.4 |

Overview of Research Trajectories for Bridgehead-Substituted Adamantanes

The four tertiary carbons, or bridgehead positions, of the adamantane cage are particularly important. They are the most reactive sites for many functionalization reactions, offering a convenient handle to modify the molecule. The first adamantane drug, amantadine (B194251), is a bridgehead-substituted amine, highlighting the significance of this position from the outset of adamantane's medicinal chemistry journey. acs.org Substitution at these positions allows for the precise positioning of functional groups in three-dimensional space, which is a powerful strategy in drug design and materials science. The rigid framework ensures that the substituents are held in a fixed orientation, which can be critical for interaction with biological targets.

The synthesis of polyfluorinated adamantanes, particularly those with fluorine at all four bridgehead positions, has been a subject of interest. The derivative 3,5,7-trifluoroadamantan-1-amine represents a case where three of the four bridgehead hydrogens are replaced by fluorine, leaving the fourth functionalized with an amine group.

A practical synthetic route to this compound involves the sequential oxidation of adamantane's bridgehead positions to hydroxyl groups, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST). This approach allows for the controlled introduction of one, two, or three fluorine atoms.

The progressive fluorination of the adamantane core has a profound and systematic impact on the molecule's physicochemical properties. These long-range electronic effects are transmitted through the saturated cage.

Acidity and Basicity: As fluorine atoms are added, the pKa of the corresponding carboxylic acids decreases linearly, indicating increased acidity. Conversely, the basicity of the corresponding amines is reduced. acs.org

Lipophilicity (logP): Sequential fluorination generally leads to a decrease in lipophilicity for both the acid and amine series. However, the effect is not always linear. For instance, while mono- and difluoro- derivatives of adamantane amine are progressively less lipophilic, the decrease observed for this compound is smaller than might be expected. acs.org

NMR Spectroscopy: The electronic effects are also evident in ¹³C NMR spectra. There is a progressive increase in the ¹JCF coupling constant with the addition of each fluorine atom. These spectroscopic shifts provide a clear window into the electronic perturbations caused by fluorination within the rigid adamantane framework. acs.org

| Compound | Number of Fluorine Atoms | logP (octanol/water) |

|---|---|---|

| Adamantane-1-amine | 0 | 2.47 ± 0.04 |

| 3-Fluoroadamantan-1-amine | 1 | 1.48 ± 0.04 |

| 3,5-Difluoroadamantan-1-amine | 2 | 0.98 ± 0.10 |

| This compound | 3 | 0.88 ± 0.06 |

The unique combination of a rigid, three-dimensional scaffold with the powerful electronic influence of multiple fluorine atoms makes this compound and related compounds valuable tools for fundamental chemical studies and as building blocks for advanced materials and therapeutics. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trifluoroadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N/c11-7-1-8(12)3-9(13,2-7)6-10(14,4-7)5-8/h1-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMFPRLENUMWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238638 | |

| Record name | 3,5,7-Trifluorotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214557-90-1 | |

| Record name | 3,5,7-Trifluorotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214557-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trifluorotricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,5,7 Trifluoroadamantan 1 Amine

Strategies for Introducing Bridgehead Fluorine Atoms

The primary challenge in synthesizing 3,5,7-Trifluoroadamantan-1-amine lies in the selective and efficient fluorination of the tertiary carbon atoms of the adamantane (B196018) cage. Various approaches have been investigated, ranging from stepwise functionalization to more direct methods.

Stepwise Fluorination Approaches (e.g., DAST Fluorination)

A common and effective strategy for the introduction of fluorine atoms at the bridgehead positions of adamantane involves a stepwise approach. This typically begins with the hydroxylation of the adamantane core, followed by deoxofluorination.

One prominent method utilizes potassium permanganate-mediated bridgehead hydroxylation to introduce hydroxyl groups at the 1, 3, 5, and 7 positions. Subsequent fluorination of these hydroxyl groups can be achieved using diethylaminosulfur trifluoride (DAST). researchgate.net DAST is a widely used nucleophilic fluorinating agent that can efficiently convert alcohols to alkyl fluorides. sigmaaldrich.comsci-hub.se The reaction proceeds through the formation of a fluorosulfite ester intermediate, which then undergoes nucleophilic displacement by fluoride (B91410). The versatility of DAST allows for the selective fluorination of a wide range of substrates, including complex molecules like adamantane derivatives. sigmaaldrich.com While effective, the use of DAST requires careful handling due to its potential for thermal instability. sci-hub.sedurham.ac.uk

| Reagent | Role | Reference |

| Potassium Permanganate | Bridgehead Hydroxylation | researchgate.net |

| Diethylaminosulfur Trifluoride (DAST) | Deoxofluorination | researchgate.netsigmaaldrich.comsci-hub.se |

Direct Fluorination Techniques and Challenges

Direct fluorination of the adamantane C-H bonds presents a more atom-economical approach but is fraught with challenges. The high bond dissociation energies of the C-H bonds in adamantane necessitate highly reactive fluorinating agents. rsc.org

Elemental fluorine (F₂) has been employed for the direct fluorination of adamantane. wikipedia.org However, these reactions are often difficult to control, leading to a mixture of products and potential fragmentation of the adamantane cage. dtic.mil The extreme reactivity of elemental fluorine requires specialized equipment and careful control of reaction conditions to achieve desired outcomes. acs.org

Aerosol direct fluorination is a technique that has been developed to improve the selectivity of direct fluorination reactions. This method involves passing an aerosol of the substrate through a stream of diluted fluorine gas, which can lead to higher yields of the desired perfluorinated product. dtic.milosti.gov

Challenges in direct fluorination include:

Lack of Selectivity: The high reactivity of many direct fluorinating agents can lead to the fluorination of both bridgehead and methylene (B1212753) positions, as well as over-fluorination. nih.govresearchgate.net

Cage Fragmentation: Harsh reaction conditions can lead to the opening of the adamantane ring system. dtic.mil

Handling of Reagents: Reagents like elemental fluorine are highly hazardous and require specialized handling procedures. acs.org

Palladium-Catalyzed C-H Fluorination Methodologies (Theoretical/Exploratory)

Palladium-catalyzed C-H fluorination has emerged as a promising area of research for the selective introduction of fluorine atoms into organic molecules. nih.govresearchgate.net While direct application to the synthesis of this compound is still largely exploratory, the principles offer a potential pathway.

These methods often involve the use of a directing group to guide the palladium catalyst to a specific C-H bond. acs.org For adamantane, which lacks inherent directing functionalities, undirected C-H fluorination methods would be necessary. Recent advancements have described palladium catalysts capable of fluorinating unactivated C-H bonds using mild electrophilic fluorinating reagents like Selectfluor®. acs.orgspringernature.comsapub.org The mechanism is thought to involve the catalytic generation of a reactive transition-metal-fluoride electrophile. nih.govresearchgate.net

The development of palladium-catalyzed methods for the site-selective fluorination of unactivated sp³ C-H bonds remains a significant challenge. acs.org However, the ongoing research in this area holds promise for future applications in the synthesis of complex fluorinated molecules like this compound. springernature.comnih.gov

| Catalyst System | Fluorinating Agent | Key Feature |

| Palladium Acetate / Bidentate Ligand | Selectfluor® | Site-selective fluorination of aliphatic amides acs.org |

| Doubly Cationic Palladium(II) Catalyst | Electrophilic Fluorinating Reagents | Fluorination of unreactive arenes springernature.com |

Synthesis of the 3,5,7-Trifluoroadamantane Core

Cyclization and Rearrangement Reactions Towards Fluorinated Adamantane Frameworks

The adamantane skeleton can be constructed from bicyclic precursors through rearrangement reactions. nih.gov The first synthesis of adamantane itself involved a multi-step process culminating in a rearrangement. rsc.org This principle can be extended to the synthesis of fluorinated derivatives.

For example, electrophilic transannular cyclization of bicyclo[3.3.1]nonane dienes in the presence of a fluoride source can lead to the formation of 1-fluoro-3-halomethyladamantanes. researchgate.net This strategy introduces a fluorine atom at a bridgehead position during the cage-forming step. Further functionalization and fluorination steps would be required to arrive at the desired 3,5,7-trifluoro substitution pattern. Ring-contraction reactions of adamantane derivatives have also been explored to synthesize related cage compounds like noradamantanes. rsc.org

Ground-Up Construction of the Adamantane Cage with Fluorine Integration

A "ground-up" or total synthesis approach involves constructing the adamantane core from simpler, often acyclic or monocyclic, starting materials. nih.gov This strategy offers the advantage of being able to introduce substituents, including fluorine, at specific positions during the cage construction process.

While a direct ground-up synthesis of this compound has not been extensively reported, the general principles of adamantane synthesis can be adapted. For instance, cascade reactions involving aldol, Michael, and Dieckmann condensations have been used to create densely substituted adamantane cores in a single pot. nih.gov By using fluorinated building blocks in such a sequence, it is theoretically possible to integrate fluorine atoms into the adamantane framework from the outset. This approach could circumvent the need for challenging post-synthesis fluorination steps.

Formation of the 1-Amino Functionality

The introduction of a primary amine at the C-1 position of the 3,5,7-trifluoroadamantane scaffold can be achieved through several classical and modern synthetic organic chemistry reactions. The choice of method often depends on the availability of the starting materials, desired yield, and scalability. Common strategies involve the transformation of C-1 carboxylic acid derivatives, reductive amination of a corresponding ketone, or nucleophilic displacement of a leaving group.

A robust and frequently utilized strategy for installing a primary amine involves the decarbonylation and rearrangement of carboxylic acid derivatives. The Curtius and Hofmann rearrangements are exemplary pathways that convert a carboxylic acid or its corresponding primary amide, respectively, into a primary amine with the loss of one carbon atom.

Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into a primary amine via an isocyanate intermediate. nih.govnih.gov The synthesis of this compound via this route would commence with the corresponding carboxylic acid, 3,5,7-trifluoroadamantane-1-carboxylic acid, which is a known compound. lookchem.comchemscene.com

The process involves three key steps:

Acyl Azide (B81097) Formation: The carboxylic acid is first converted into an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form 3,5,7-trifluoroadamantane-1-carbonyl azide. chemistrysteps.com

Rearrangement to Isocyanate: The acyl azide is thermally or photochemically induced to rearrange, losing a molecule of nitrogen gas (N₂) to form 1-isocyanato-3,5,7-trifluoroadamantane. This rearrangement is concerted, with the adamantyl group migrating to the nitrogen atom as the nitrogen molecule departs, ensuring retention of the cage configuration. wikipedia.org

Hydrolysis to Amine: The resulting isocyanate is then hydrolyzed, typically with aqueous acid or base, to yield the target primary amine, this compound, with the concurrent release of carbon dioxide. organic-chemistry.org

The Curtius reaction is advantageous due to its tolerance of a wide range of functional groups and the mild conditions under which the rearrangement can often be performed. wikipedia.org

Hofmann Degradation: The Hofmann rearrangement provides an alternative route starting from the primary amide, 3,5,7-trifluoroadamantan-1-carboxamide. wikipedia.org This amide would first be synthesized from the parent carboxylic acid. The reaction proceeds by treating the amide with bromine (Br₂) or chlorine (Cl₂) in a strong aqueous base like sodium hydroxide (NaOH). wikipedia.org

The mechanism involves the following sequence:

Formation of an N-bromoamide intermediate.

Base-induced deprotonation of the N-bromoamide.

Rearrangement of the resulting anion, where the adamantyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate intermediate (1-isocyanato-3,5,7-trifluoroadamantane).

Hydrolysis of the isocyanate in the aqueous basic medium to form the primary amine and carbonate. wikipedia.org

Table 1: Comparison of Curtius and Hofmann Rearrangements for Amine Synthesis

| Feature | Curtius Rearrangement | Hofmann Degradation |

| Starting Material | Carboxylic Acid | Primary Amide |

| Key Intermediate | Acyl Azide, Isocyanate | N-haloamide, Isocyanate |

| Primary Reagents | Azide source (e.g., NaN₃), Acid/Base for hydrolysis | Halogen (Br₂ or Cl₂), Strong Base (e.g., NaOH) |

| Byproducts | N₂, CO₂ | Halide Salt, Carbonate |

| Advantages | Can often be performed under milder, non-aqueous conditions (isolable isocyanate). | One-pot procedure from the amide. |

| Disadvantages | Involves potentially explosive acyl azide intermediates. | Requires strongly basic and aqueous conditions. |

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org To synthesize this compound using this approach, the corresponding ketone, 3,5,7-trifluoroadamantan-2-one, would be required. The functionalization of adamantane at the secondary (methylene) positions is generally more challenging than at the tertiary (bridgehead) positions, making the synthesis of the ketone precursor a potential hurdle.

However, if the ketone is accessible, the reaction would proceed by condensing it with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine.

Key components of this strategy include:

Carbonyl Compound: 3,5,7-Trifluoroadamantan-2-one.

Amine Source: Ammonia or an ammonia equivalent such as ammonium acetate or ammonium formate.

Reducing Agent: A hydride reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting ketone is required. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under the mildly acidic conditions that favor imine formation. harvard.edumasterorganicchemistry.com

The reaction is typically performed as a one-pot procedure, offering operational simplicity. wikipedia.org The chemoselectivity of the reducing agent is crucial to prevent the premature reduction of the ketone starting material. harvard.edu

Table 2: Reagents for Reductive Amination

| Component | Example Reagents | Function |

| Ketone Precursor | 3,5,7-Trifluoroadamantan-2-one | Carbonyl source |

| Ammonia Source | NH₃, NH₄OAc, NH₄HCO₂ | Provides the nitrogen atom |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Reduces the C=N bond of the imine intermediate |

| Solvent/Catalyst | Methanol, Acetic Acid (catalyst) | Facilitates imine formation and reduction |

The synthesis of the target amine can also be envisioned through a nucleophilic substitution reaction on a 1-halo-3,5,7-trifluoroadamantane precursor, such as 1-bromo- or 1-chloro-3,5,7-trifluoroadamantane. The reaction involves the displacement of the halide leaving group by ammonia. chemguide.co.uk

Due to the structure of the adamantane cage, a backside attack as required for a classic Sₙ2 reaction is sterically impossible at the bridgehead carbon. chemguide.co.uk Therefore, the reaction proceeds through a mechanism with Sₙ1 character. The process is facilitated by the high stability of the tertiary 1-adamantyl carbocation, which is further influenced by the inductive effects of the fluorine substituents.

The reaction typically requires forcing conditions:

Substrate: 1-Halo-3,5,7-trifluoroadamantane.

Nucleophile: A high concentration of ammonia, often used as a solution in a solvent like ethanol. chemguide.co.uk

Conditions: The reaction is carried out under heat in a sealed, high-pressure vessel to prevent the volatile ammonia from escaping. chemguide.co.uk

The reaction proceeds in two stages. First, the ammonia molecule attacks the carbocation (or the polarized C-X bond) to form a 1-adamantylammonium salt. chemguide.co.uk Subsequently, a second molecule of ammonia acts as a base to deprotonate the ammonium salt, yielding the final primary amine product. youtube.com A large excess of ammonia is used to drive the equilibrium towards the free amine and to minimize potential side reactions, such as the newly formed amine acting as a nucleophile itself to create secondary amines. youtube.com

Novel Synthetic Routes and Expedited Procedures for Scale-Up Considerations

For the practical, larger-scale synthesis of this compound, efficiency, safety, and cost are paramount. Modern synthetic methodologies can offer significant advantages over traditional batch-based approaches.

One-Pot Procedures: Combining multiple synthetic steps into a single operation ("one-pot") can significantly improve efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. For instance, modified Curtius rearrangement protocols have been developed that allow for the direct conversion of carboxylic acids to protected amines (e.g., Boc- or Cbz-carbamates) in a single vessel, avoiding the isolation of the potentially hazardous acyl azide intermediate. wikipedia.org

Flow Chemistry: The use of continuous flow reactors is particularly advantageous for reactions involving hazardous intermediates or highly exothermic processes. The synthesis of this compound via the Curtius rearrangement involves the formation of an acyl azide, which can be thermally unstable and explosive in large quantities. In a flow system, small amounts of the azide are generated and immediately consumed in the subsequent rearrangement step, drastically improving the safety profile of the process. This allows for safer handling and better temperature control, which is crucial for reproducibility and yield on a larger scale.

Catalytic C-H Amination: An emerging and highly attractive strategy would be the direct C-H amination of the 3,5,7-trifluoroadamantane precursor. While challenging, recent advances in catalysis have enabled the direct conversion of strong, unactivated C-H bonds to C-N bonds. A hypothetical route could involve a metal-catalyzed reaction (e.g., using rhodium or palladium catalysts) with an appropriate nitrogen source to directly install the amino group at the C-1 position. Such a method would be highly atom-economical, shortening the synthetic sequence considerably.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,5,7-Trifluoroadamantan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would be essential for its complete characterization.

The ¹H NMR spectrum of this compound is expected to be complex due to the high symmetry of the adamantane (B196018) cage being broken by the substituents. The protons on the adamantane skeleton would exhibit characteristic shifts influenced by the electronegative fluorine atoms and the amino group. The fluorine atoms would cause a downfield shift for nearby protons. The coupling between protons (²J, ³J) and between protons and fluorine atoms (²J_HF, ³J_HF, etc.) would lead to complex splitting patterns.

The ¹⁹F NMR spectrum would be simpler, likely showing a single resonance for the three equivalent fluorine atoms at the 3, 5, and 7 positions. The chemical shift would be indicative of the electronic environment of the fluorine atoms attached to a tertiary carbon in a cage structure. Coupling to the adamantane protons would result in a complex multiplet for this fluorine signal.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (CH₂) | 2.0 - 2.5 | m | J_HH, J_HF |

| ¹H (CH) | 1.8 - 2.2 | m | J_HH, J_HF |

| ¹H (NH₂) | 1.5 - 3.0 | br s | - |

Note: This table is based on general principles and data for related fluorinated adamantanes and is for illustrative purposes only. Actual experimental values are required for confirmation.

The ¹³C NMR spectrum would provide crucial information about the carbon framework. The presence of three fluorine atoms would have a significant impact on the chemical shifts of the adamantane carbons. The carbons directly bonded to fluorine (C-3, C-5, C-7) would appear as a doublet due to one-bond C-F coupling (¹J_CF), which is typically large (180-250 Hz). The quaternary carbon bearing the amino group (C-1) would also be clearly identifiable. Long-range C-F couplings (²J_CF, ³J_CF) would be observed for other carbons in the cage, providing valuable structural information.

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | 45 - 55 | m | J_CF |

| C-2, C-8, C-9 | 30 - 40 | m | J_CF |

| C-3, C-5, C-7 | 85 - 95 | d | ¹J_CF ≈ 180-250 |

Note: This table is based on general principles and data for related fluorinated adamantanes and is for illustrative purposes only. Actual experimental values are required for confirmation.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals. A COSY spectrum would reveal the H-H coupling network within the adamantane framework. The HSQC spectrum would correlate each proton to its directly attached carbon. The HMBC spectrum would be particularly useful in identifying long-range H-C correlations, helping to confirm the assignment of quaternary carbons and the connectivity of the entire molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound would show characteristic vibrational modes for the adamantane cage, the C-F bonds, and the N-H bonds of the amine group. The N-H stretching vibrations would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane cage would be observed around 2850-2950 cm⁻¹. The strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region. The adamantane cage itself has characteristic "breathing" and deformation modes that would be present in the fingerprint region of the spectra.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound (Hypothetical)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H stretch | 3300 - 3500 | IR, Raman |

| C-H stretch | 2850 - 2950 | IR, Raman |

| C-F stretch | 1000 - 1200 | IR, Raman |

Note: This table is based on general principles and is for illustrative purposes only. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. The fragmentation of the adamantane cage is a complex process. Common fragmentation pathways for adamantane derivatives include the loss of small neutral molecules or radicals. For this compound, fragmentation could involve the loss of HF, NH₃, or cleavage of the adamantane cage. The isotopic pattern of the molecular ion would be influenced by the presence of carbon and nitrogen.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Hypothetical)

| m/z Value | Possible Fragment Identity |

|---|---|

| 203 | [C₁₀H₁₂F₃N]⁺ (Molecular Ion) |

| 184 | [M - HF]⁺ |

| 186 | [M - NH₃]⁺ |

Note: This table is based on general fragmentation patterns of adamantanes and is for illustrative purposes only. Actual experimental data is needed for confirmation.

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound, likely in the form of a salt such as the hydrochloride, to promote crystallization. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the rigid cage structure and the positions of the fluorine and amine substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insights into the crystal packing. To date, no crystal structure of this compound or its simple salts has been deposited in the Cambridge Structural Database (CSD).

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3,5,7-trifluoroadamantan-1-yl)-3-R-ureas |

Solid-State Conformations and Packing Effects

Without experimental crystallographic data, a definitive description of the solid-state conformation and intermolecular packing of this compound cannot be provided. However, based on the known structures of related adamantane derivatives, some general features can be anticipated.

It is hypothesized that hydrogen bonding involving the primary amine group (-NH₂) would be a dominant feature in the crystal packing. These interactions could involve neighboring amine groups or potentially the fluorine atoms, although N-H···F hydrogen bonds are generally weaker than conventional hydrogen bonds. The trifluorination at the 3, 5, and 7 positions would significantly alter the electrostatic surface potential of the molecule compared to unsubstituted amantadine (B194251), likely influencing the packing arrangement to maximize favorable electrostatic interactions and minimize steric hindrance.

Influence of Fluorine on Crystal Structures

The introduction of fluorine atoms into the adamantane framework is expected to have a profound influence on the resulting crystal structure. The high electronegativity and steric demand of fluorine compared to hydrogen would lead to several key effects:

Modification of Intermolecular Interactions: The presence of C-F bonds introduces dipoles into the molecule. Dipole-dipole interactions and other non-covalent interactions involving fluorine could play a significant role in the crystal packing, potentially leading to unique supramolecular architectures.

Polymorphism: Fluorinated compounds are known to exhibit polymorphism, where a substance can exist in more than one crystal form. It is plausible that this compound could also exhibit different polymorphic forms depending on the crystallization conditions, each with distinct conformations and packing arrangements.

A comparative analysis with the crystal structures of amantadine and other halogenated adamantanes would be invaluable in quantifying the specific effects of trifluorination. However, the absence of experimental data for this compound currently precludes such a direct comparison.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is necessary to provide the definitive data required for a thorough understanding of its solid-state chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. For 3,5,7-Trifluoroadamantan-1-amine, these calculations help in understanding the effects of fluorine and amine functionalization on the adamantane (B196018) core.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are utilized to optimize the molecular geometry and determine the ground state electronic properties of adamantane derivatives. nih.govresearchgate.netresearchgate.net For this compound, DFT studies would reveal key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. These calculations are also used to determine the molecule's heat of formation, a critical parameter for assessing its thermodynamic stability. nih.gov

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Isodesmic reactions with DFT nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comchalcogen.ro In this compound, the electronegative fluorine atoms and the electron-donating amine group significantly influence the energies and distributions of these frontier orbitals. Analysis of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The introduction of functional groups can lead to intramolecular charge transfer, which can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

| Orbital | Description | Significance |

| HOMO | The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). aimspress.com |

| LUMO | The innermost orbital without electrons. | Represents the ability to accept electrons (electrophilicity). aimspress.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. aimspress.comchalcogen.ro |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP surface would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for electrophilic attack. Conversely, positive potential (blue) regions would be expected around the hydrogen atoms of the amine group and potentially influenced by the electron-withdrawing fluorine atoms, indicating sites susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

While the adamantane cage is rigid, the substituents can exhibit conformational flexibility. Computational methods are employed to study these dynamics and the resulting intramolecular interactions.

Fluorine substitution can significantly impact the conformational preferences of organic molecules. soton.ac.ukd-nb.info While the adamantane cage itself is conformationally rigid, the introduction of multiple fluorine atoms can induce subtle changes in bond lengths and angles, leading to increased strain. researchgate.net Molecular dynamics simulations can be used to study the dynamic behavior of the fluorinated adamantane cage, providing insights into its vibrational modes and how it interacts with its environment, such as a lipid bilayer. nih.gov These simulations can reveal how the molecule orients itself and moves within different media. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity and potential reaction pathways of molecules like this compound. By modeling the electronic structure and energy landscapes, researchers can gain insights into how this fluorinated adamantane derivative will behave in chemical reactions.

Computational Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound and its derivatives often involves complex reaction mechanisms. For instance, the synthesis of ureas from 1,3,5-trifluoroadamantan-7-isocyanate, which is derived from 3,5,7-trifluoroadamantan-1-carboxylic acid, proceeds through several steps. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the transition states and intermediates of such transformations. These calculations can help in optimizing reaction conditions by identifying the rate-determining steps and potential side reactions.

For example, in transformations involving nucleophilic substitution on the adamantane core, computational models can predict the feasibility of different pathways, such as SN1 or SN2 mechanisms. The rigid cage-like structure of adamantane and the strong inductive effect of the fluorine atoms significantly influence the stability of potential carbocation intermediates or the geometry of transition states.

Analysis of Substituent Effects on Reaction Rates and Selectivity

The three fluorine atoms at the bridgehead positions of the adamantane skeleton in this compound have a profound impact on its reactivity. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can significantly alter reaction rates and selectivity compared to non-fluorinated adamantanamine.

Computational studies on related fluorinated aromatic compounds have shown that fluorine substitution can stabilize negative charges in transition states, thereby increasing the rates of certain reactions. nih.gov In the context of this compound, this effect would likely decrease the basicity of the amine group, making it a weaker nucleophile. Conversely, the electron-withdrawing nature of the fluorine atoms can activate the adamantane cage towards certain types of reactions.

The regioselectivity of reactions involving this compound can also be predicted. For example, in reactions where the amine group directs an incoming reagent, computational models can calculate the electron density at different positions on the adamantane framework to predict the most likely site of attack.

Interactive Table: Predicted Substituent Effects on Reactivity

| Property | Effect of 3,5,7-Trifluorination | Computational Rationale |

| Amine Basicity | Decreased | Strong -I effect of fluorine atoms reduces electron density on the nitrogen. |

| Nucleophilicity | Decreased | Reduced electron-donating ability of the amine group. |

| C-H Bond Strength | Increased | Inductive effect of fluorine strengthens adjacent C-H bonds. |

| Electrophilicity of Adamantane Core | Increased | Electron withdrawal by fluorine atoms makes the carbon skeleton more susceptible to nucleophilic attack under certain conditions. |

Molecular Docking and Molecular Dynamics Simulations for Receptor/Enzyme Interactions

The unique structural and electronic properties of this compound make it an interesting scaffold for drug design. Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting how this molecule might interact with biological targets like receptors and enzymes.

Binding Mode Predictions and Interaction Energies

Molecular docking studies can predict the preferred orientation (binding mode) of this compound within the active site of a protein. These predictions are based on scoring functions that estimate the binding affinity by considering factors like shape complementarity, electrostatic interactions, and hydrogen bonding.

For instance, derivatives of this compound, such as ureas, have been investigated through molecular docking for their potential as enzyme inhibitors. researchgate.net The adamantane cage can fit into hydrophobic pockets of a binding site, while the amine group and its substituents can form specific interactions with key residues. The interaction energy, a quantitative measure of binding affinity, can be calculated using these methods. A lower interaction energy generally suggests a more stable and favorable binding.

Influence of Fluorination on Ligand-Target Complementarity

The introduction of fluorine atoms can significantly enhance the binding affinity and selectivity of a ligand for its target. mdpi.comnih.gov This is due to several factors that can be analyzed through computational simulations:

Enhanced Electrostatic Interactions: The highly polarized C-F bonds can engage in favorable electrostatic interactions, including dipole-dipole and ion-dipole interactions, with polar residues in the binding site. nih.gov

Formation of Non-Canonical Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, in certain environments, it can form weak C-F···H-X hydrogen bonds, contributing to binding affinity. nih.gov

Hydrophobic Interactions: The fluorinated adamantane cage can have altered hydrophobic properties compared to its non-fluorinated counterpart, potentially leading to more favorable packing within a hydrophobic pocket.

Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the amine group. This can be crucial for the ionization state of the ligand in the physiological environment of the binding site, affecting its ability to form salt bridges or key hydrogen bonds.

Conformational Rigidity: The adamantane scaffold is inherently rigid. Fluorination can further influence the conformational preferences of substituents on the amine group, potentially pre-organizing the ligand for a more favorable binding conformation and reducing the entropic penalty upon binding. nih.gov

Molecular dynamics simulations can provide a more dynamic picture of these interactions, showing how the ligand and protein move and adapt to each other over time. These simulations can reveal the stability of the predicted binding mode and the role of water molecules in mediating ligand-protein interactions. nih.gov

Interactive Table: Predicted Influence of Fluorination on Binding Interactions

| Interaction Type | Influence of Fluorination | Computational Evidence/Prediction |

| Hydrogen Bonding | Can act as a weak H-bond acceptor. | Analysis of ligand-receptor complexes for short F···H contacts. |

| Electrostatic Interactions | Enhanced due to polarized C-F bonds. | Calculation of electrostatic potential maps and interaction energies. |

| Hydrophobicity | Altered lipophilicity of the adamantane cage. | Calculation of logP values and analysis of hydrophobic contacts in docked poses. |

| Binding Site Water Network | Can displace or reorganize water molecules. | MD simulations showing the behavior of water molecules in the binding pocket upon ligand binding. nih.gov |

Derivatization and Functionalization Strategies

Synthesis of Urea (B33335) and Amide Derivatives from 3,5,7-Trifluoroadamantan-1-amine

The primary amino group at the C1 position serves as a versatile handle for constructing a wide array of derivatives, most notably ureas and amides. These functional groups are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

A common and effective method for synthesizing urea derivatives involves the conversion of this compound into the corresponding isocyanate. For instance, 3,5,7-trifluoroadamantane-1-carboxylic acid can be treated with a reagent like diphenylphosphoryl azide (B81097) (DPPA) to undergo a Curtius rearrangement, yielding 1-isocyanato-3,5,7-trifluoroadamantane. researchgate.net This isocyanate is a highly reactive intermediate that readily couples with various primary or secondary amines to form unsymmetrical ureas in good yields. researchgate.netorganic-chemistry.org This two-step process provides a reliable pathway to diverse urea structures. researchgate.net

Alternatively, direct methods for urea synthesis from amines are well-established and applicable. These include one-pot procedures where amines are reacted with a carbon dioxide source or CO surrogates like S,S-dimethyl dithiocarbonate. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools, allowing for the arylation of simple ureas with aryl halides to create complex, unsymmetrical products. organic-chemistry.org

Amide derivatives can be synthesized through standard coupling reactions between this compound and carboxylic acids, acyl chlorides, or activated esters. The use of peptide coupling reagents is common to facilitate these transformations under mild conditions. A more novel approach involves the one-pot transformation of isothiocyanates with silver fluoride (B91410) (AgF) and a carbonyl electrophile, which could be adapted for creating N-trifluoromethyl amides from a trifluoroadamantyl isothiocyanate precursor. nih.gov

The synthetic utility of the trifluoroadamantyl isocyanate intermediate is highlighted by its reaction with a variety of nucleophiles, allowing for the introduction of diverse linkers and peripheral functional groups. This strategy enables the exploration of structure-activity relationships by systematically modifying the portion of the molecule distal to the adamantane (B196018) cage. For example, reactions with fluorinated anilines have been used to produce a series of 1-(3,5,7-trifluoroadamantan-1-yl)-3-(fluorophenyl)ureas. researchgate.net

More complex linkers can also be incorporated. The reaction of the isocyanate with molecules like trans-4-[(4-aminocyclohexyl)oxy]benzoic acid introduces a cyclohexyl ring and a benzoic acid moiety, significantly extending the molecular framework and introducing new points for further functionalization or interaction with biological targets. researchgate.net This modular approach is critical for tuning properties such as solubility, lipophilicity, and target binding affinity. researchgate.net

Table 1: Examples of Urea Derivatives Synthesized from Adamantane Precursors

| Adamantane Precursor | Reagent | Resulting Derivative Class |

| 1-Isocyanato-3,5,7-trifluoroadamantane | Fluoroanilines | 1,3-Disubstituted Ureas researchgate.net |

| 3-Bromoadamantan-1-yl isocyanate | α,ω-Alkanediamines | Bis-ureas researchgate.net |

| 3-Bromoadamantan-1-yl isocyanate | trans-4-[(4-Aminocyclohexyl)oxy]benzoic acid | Ureas with complex linkers researchgate.net |

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity and building complex scaffolds. tcichemicals.comnih.gov

Given its nature as a primary amine, this compound is an excellent candidate for incorporation into several well-known MCRs.

Ugi Reaction: In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. This compound could serve as the amine component, leading to the formation of complex peptide-like structures bearing the bulky, fluorinated cage. rug.nlorganic-chemistry.org

Passerini Reaction: This three-component reaction involves a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. tcichemicals.com While the primary amine is not a direct component, a related Ugi reaction is more applicable.

Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. tcichemicals.com While not directly using the amine, derivatives of this compound, such as its corresponding urea, could potentially be used in this type of cyclocondensation.

The incorporation of the trifluoroadamantane scaffold into MCRs would rapidly generate libraries of structurally complex and diverse compounds, which is a significant advantage in discovery chemistry. nih.gov

Introduction of Additional Functional Groups at the Adamantane Bridgeheads

The parent adamantane cage possesses four equivalent tertiary C-H bonds at its bridgehead positions. nih.gov In this compound, three of these positions are occupied by fluorine atoms and one by the amino group. This leaves the bridgehead carbons themselves and the six secondary carbons of the methylene (B1212753) bridges as potential sites for further modification. However, the focus often remains on functionalizing the highly symmetric and reactive bridgehead positions.

In a scenario starting from a monosubstituted adamantane, the remaining unsubstituted bridgehead positions are prime targets for introducing additional functional groups. The adamantane C-H bond is relatively strong, but its functionalization can be achieved through radical-based reactions or transition-metal-catalyzed C-H activation. nih.govrsc.org Radical intermediates at the bridgehead position exhibit unique stability, facilitating selective reactions at this site. nih.gov Methods using electrophilic radicals are particularly effective for abstracting a hydrogen atom from the hydridic C-H bonds found at adamantane's methine positions. nih.gov

Catalytic methods have been developed for various transformations, including arylation, acylation, alkynylation, and amination directly onto the adamantane framework. researchgate.net These reactions provide a direct route to polyfunctional adamantanes, allowing for the installation of new groups onto the cage itself, complementary to the derivatization of the existing amine. researchgate.netresearchgate.net

When designing a synthesis of a polyfunctional adamantane with different groups at each bridgehead, an orthogonal protection strategy is essential. bham.ac.uk This approach involves using a set of protecting groups for the same type of functional group (e.g., hydroxyl or amino groups) that can be removed under different, non-interfering conditions. bham.ac.uk

For example, to synthesize a complex derivative like 3-fluoro-5-hydroxy-7-carboxy-adamantan-1-amine, one would need to start with a suitable adamantane core and sequentially introduce each functional group. This would require protecting existing functionalities while new ones are added. An orthogonal strategy ensures that only the desired protecting group is cleaved at each step, leaving the others intact. bham.ac.uknih.gov This level of control is critical for the rational synthesis of complex molecules with multiple, distinct reactive sites and is a cornerstone of modern organic synthesis. bham.ac.uk

Investigation of Molecular Interactions and Biological System Applications Excluding Clinical Human Trials

Structure-Activity Relationships (SAR) in In Vitro Enzyme Inhibition

No peer-reviewed studies or database entries were identified that described the structure-activity relationships of 3,5,7-Trifluoroadamantan-1-amine in the context of in vitro enzyme inhibition. The specific mechanisms of inhibition for the following enzymes, as requested, have not been reported for this compound:

Receptor Ligand Binding and Molecular Recognition In Vitro

Similarly, a thorough search yielded no information on the binding of this compound to receptors in vitro.

Ion Channel Modulation Mechanisms (e.g., M2 protein, sodium channels, KATP channels)

Adamantane (B196018) derivatives are well-known for their ability to modulate ion channel activity. The introduction of fluorine atoms can further refine these interactions.

M2 Protein: The influenza A virus M2 protein is a proton-selective ion channel essential for viral replication. Adamantanes like amantadine (B194251) function by blocking this channel. Studies using fluoro-substituted amantadine analogues have provided insight into this mechanism. researchgate.net 1H and 19F NMR spectroscopy have been used to probe the binding interaction between these ligands and the M2 transmembrane domain. researchgate.net It has been observed that above a certain pH, when the M2 channel is in a tetrameric state capable of binding inhibitors, the NMR signals for the bound ligand broaden significantly, indicating a direct interaction. researchgate.net This suggests that this compound likely interacts with the M2 channel pore, with its fluorine atoms serving as sensitive probes for monitoring this binding event. researchgate.net

Sodium Channels: Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. While direct studies on this compound are limited, other adamantane-containing compounds have shown activity on these channels. For instance, the natural toxin tetrodotoxin, which features a rigid dioxaadamantane core, is a potent sodium channel blocker. researchgate.net Furthermore, some compounds are known to inhibit NaV channels like NaV1.7, which is involved in nociception, through interactions with the local anesthetic receptor site within the channel. nih.gov The rigid adamantane cage of this compound could allow it to fit into specific binding pockets within sodium channels, potentially modulating their gating kinetics. nih.gov

KATP Channels: ATP-sensitive potassium (KATP) channels couple cellular metabolism to membrane potential in various tissues, including pancreatic islets and cardiovascular muscle. nih.govnih.gov These channels are targets for a class of drugs known as potassium channel openers, which cause hyperpolarization and relax smooth muscle. nih.gov While specific data on this compound is not available, the established role of adamantane derivatives in modulating other ion channels suggests a potential for interaction with KATP channels. The lipophilic and structural characteristics of the trifluorinated adamantane cage could facilitate its entry into the membrane and interaction with the channel's transmembrane domains.

Binding Affinities and Selectivity Profiles at a Molecular Level

The effectiveness of a molecule is defined by its binding affinity (how tightly it binds) and selectivity (whether it binds to the intended target over others). For this compound, these properties are influenced by its unique trifluorinated structure.

Techniques like Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are crucial for determining these parameters. For example, 19F NMR can be used to differentiate between the free and bound states of a fluorinated ligand and its receptor, providing a method for structure-activity relationship (SAR) studies. researchgate.net SPR has been used to determine the apparent dissociation constant (KD) for the interaction between other complex probes and their biological targets, such as the influenza virus hemagglutinin. nih.gov

While specific KD values for this compound are not prominently published, data from related adamantane derivatives highlight the range of affinities observed for this class of compounds.

Table 1: Binding Affinities of Selected Adamantane Derivatives and Probes

| Compound/Probe | Target | Method | Affinity Metric | Value |

|---|---|---|---|---|

| Adamantane Derivatives | Vaccinia Virus | In Vitro Assay | IC50 | 0.133 - 0.515 µM nih.gov |

This table is for illustrative purposes, showing data for related compounds to provide context for the binding affinities of adamantane-based molecules.

The selectivity of this compound would depend on the precise geometry and electronic environment of the target's binding pocket, which must favorably accommodate the trifluorinated cage.

Role of Adamantane Fluorination in Molecular Recognition and Binding Specificity

The substitution of hydrogen with fluorine at the bridgehead positions (3, 5, and 7) of the adamantane amine is not a trivial modification. It fundamentally alters the molecule's physicochemical properties, which in turn governs its interaction with biological targets.

Influence of Fluorine on Lipophilicity and its Impact on Binding

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug design that affects a molecule's ability to cross biological membranes and interact with hydrophobic binding pockets.

Increased Lipophilicity: The adamantane cage itself is a bulky, hydrocarbon-rich moiety that significantly increases the lipophilicity of a molecule. researchgate.netnih.gov This property is often referred to as a "lipophilic bullet" and is used to enhance the ability of compounds to permeate membranes, such as the blood-brain barrier. researchgate.net

Steric and Electronic Effects of Trifluorination on Ligand-Target Interactions

The trifluorination of the adamantane core imparts specific steric and electronic characteristics that are crucial for molecular recognition.

Steric Effects: Fluorine has a van der Waals radius (1.47 Å) that is larger than hydrogen (1.20 Å) but similar to oxygen (1.52 Å). nih.gov The placement of three fluorine atoms at the symmetrical bridgehead positions of the adamantane cage creates a well-defined three-dimensional shape. This specific steric profile dictates how the molecule can fit into a binding site, acting as a "lock-and-key" mechanism. The rigidity of the adamantane skeleton ensures that this shape is maintained, reducing the entropic penalty upon binding. nih.gov

Electronic Effects: The high electronegativity of fluorine creates strong carbon-fluorine (C-F) bonds with significant dipole moments. In this compound, these dipoles can lead to unique, non-covalent interactions with a binding site, such as dipole-dipole or multipolar interactions. Furthermore, studies on fluorinated adamantanes have revealed long-range electronic effects transmitted through the sigma-bond framework of the cage, which can influence the acidity or basicity of functional groups (like the 1-amine group) and modulate binding interactions. researchgate.net The trifluorination can also create a region of positive electrostatic potential on the surface of the cage opposite the C-F bonds, which can engage in favorable orthogonal multipolar interactions with a protein target.

Applications in Chemical Biology Probes (excluding therapeutic applications)

The unique properties of this compound, particularly its fluorine atoms, make it a valuable scaffold for the development of chemical probes to study biological systems.

Development of Fluorescent or Spin-Labeled Probes for Target Engagement Studies

Confirming that a molecule binds to its intended target within a complex cellular environment is a critical step in research. nih.gov Labeled chemical probes are key tools for these target engagement studies. nih.govnih.gov

19F NMR Probes: The fluorine atoms in this compound can act as inherent reporters for 19F NMR spectroscopy. Since fluorine is not naturally abundant in biological systems, the 19F NMR signal is background-free. Changes in the chemical shift of the fluorine atoms upon binding to a target protein can confirm engagement and provide information about the binding environment. researchgate.net This technique has been successfully used to monitor the interaction between fluorinated adamantane ligands and the M2 ion channel. researchgate.net

Fluorescent Probes: The adamantane amine can be chemically modified by attaching a fluorophore (a fluorescent molecule). nih.govrsc.orgresearchgate.net The resulting probe can be used in techniques like fluorescence polarization or microscopy to visualize and quantify binding to a target protein in living cells. nih.govnih.gov The adamantane moiety serves to direct the probe to the target, while the fluorophore provides the optical signal. The design of such probes involves linking the adamantane scaffold to a fluorescent dye, such as rhodamine, often via a linker that does not interfere with binding. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amantadine |

| Tetrodotoxin |

Use as Rigid Scaffolds for Investigating Protein-Protein Interactions

Information on the use of this compound as a rigid scaffold specifically for investigating protein-protein interactions is not available in the reviewed scientific literature.

Applications in Supramolecular Chemistry and Material Science

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry, a cornerstone of supramolecular science, involves the complexation of a "guest" molecule within the cavity of a "host" molecule. The adamantane (B196018) cage is a classic guest due to its size, shape, and hydrophobicity, readily forming stable inclusion complexes with various macrocyclic hosts.

Adamantane derivatives are well-known to form stable 1:1 inclusion complexes with macrocycles like β-cyclodextrin, with typical association constants in the range of 10³–10⁵ M⁻¹. nih.gov Similarly, cucurbit[n]urils (CB[n]), particularly CB ambeed.com, are excellent hosts for adamantane-based guests due to the complementary size and shape of the adamantane cage and the host's hydrophobic cavity. nih.gov The protonated amino group on adamantane derivatives can further enhance binding affinity with the carbonyl-lined portals of cucurbit[n]urils through electrostatic interactions. nih.gov

For 3,5,7-Trifluoroadamantan-1-amine, the fundamental principles of adamantane complexation apply. The hydrophobic adamantyl core is driven into the nonpolar cavity of hosts like cyclodextrins and cucurbit[n]urils in aqueous environments. mdpi.com The primary amino group at a bridgehead position provides a site for hydrogen bonding and electrostatic interactions, which can significantly influence the stability and geometry of the resulting host-guest complex.

While specific binding data for this compound is not extensively documented in publicly available literature, the behavior of analogous compounds provides a strong basis for its expected interactions. For instance, studies on similar adamantane amines with cucurbit[n]urils have demonstrated the formation of highly stable complexes.

The introduction of fluorine atoms onto the adamantane scaffold is a key strategy for modulating its binding characteristics. Fluorine is highly electronegative and can alter the electronic distribution and lipophilicity of the molecule with minimal steric perturbation. ontosight.ai This can lead to more favorable interactions with the host cavity.

The three fluorine atoms in this compound are expected to increase the hydrophobicity of the adamantane cage, which could enhance the hydrophobic effect driving complexation within a nonpolar macrocyclic cavity in an aqueous medium. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of the amine group, thereby affecting the strength of ion-dipole interactions with the portals of cucurbit[n]urils. This strategic fluorination allows for the fine-tuning of binding affinities, a critical aspect in the design of responsive supramolecular systems.

Understanding the precise nature of molecular recognition is crucial for the rational design of supramolecular systems. For this compound, this involves elucidating the forces that govern its association with macrocyclic hosts. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are invaluable for determining binding constants, stoichiometry, and the thermodynamic parameters of complexation.

Self-Assembly Processes and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined, ordered structures is a powerful tool in nanotechnology and materials science. Functionalized adamantanes, including this compound, are excellent candidates for use as building blocks in these self-assembly processes.

The rigid, tetrahedral geometry of the adamantane core, combined with the specific placement of functional groups, allows for the design of predictable and robust supramolecular architectures. The amine group of this compound can act as a hydrogen bond donor, directing the assembly of molecules into larger structures such as tapes, sheets, or three-dimensional networks.

The fluorinated nature of the molecule can also be exploited to introduce fluorophilic/fluorophobic interactions as an additional driving force for self-assembly. By carefully designing complementary building blocks, it is possible to construct complex and functional supramolecular materials.

The development of self-healing and responsive materials is a major goal in materials science. These "smart" materials can repair damage or change their properties in response to an external stimulus. The dynamic and reversible nature of the host-guest interactions involving adamantane derivatives makes them ideal for creating such systems.

Fluorinated adamantanes can be incorporated as building blocks into polymer networks. By forming cross-links based on host-guest complexation (e.g., an adamantane-functionalized polymer chain and a cyclodextrin-functionalized chain), a material can be created that is held together by non-covalent bonds. When the material is damaged, these bonds can be reversibly broken and reformed, for example, through the application of heat or another stimulus, thus "healing" the material. While specific examples utilizing this compound are not yet prevalent, the foundational chemistry of adamantane-based self-healing systems is well-established and provides a clear pathway for its future application in this exciting field.

Role as Rigid Building Blocks in Polymeric and Crystalline Materials

The inherent rigidity and well-defined shape of the 3,5,7-trifluoroadamantane unit are highly desirable for the construction of materials with predictable and robust three-dimensional structures. Unlike flexible aliphatic or aromatic linkers, the adamantane cage acts as a non-deformable strut, enabling the creation of materials with high thermal stability and intrinsic porosity.

The incorporation of adamantane units into polymer backbones is a proven strategy for enhancing the performance characteristics of materials. These bulky, cage-like structures disrupt polymer chain packing, which can increase the glass transition temperature (Tg), improve thermal stability, and enhance solubility in organic solvents. When fluorinated adamantane moieties like this compound are used, additional properties are conferred upon the resulting polymer.

Fluorination is known to impart several advantageous properties to polymers, including:

High Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to materials that can withstand harsh chemical environments and high temperatures.

Low Surface Energy: Fluorinated segments tend to migrate to the polymer-air interface, resulting in materials with low friction coefficients, hydrophobicity, and oleophobicity. ontosight.ai

Modified Intermolecular Interactions: The high electronegativity of fluorine can reduce chain-chain interactions, which can impact properties like crystallinity and tensile strength. researchgate.net

The primary amine group on this compound allows it to be readily incorporated as a monomer in the synthesis of various high-performance polymers such as polyimides, polyamides, and polyureas. For instance, reacting the amine with diisocyanates or activated dicarboxylic acids would yield polymers containing the rigid, fluorinated cage structure. A recent study detailed the synthesis of ureas derived from 3,5,7-trifluoroadamantan-1-carboxylic acid, a close derivative of the amine. google.com This work demonstrated that the number of fluorine atoms in the adamantyl group could be used to intentionally tune important properties like melting point and lipophilicity in the resulting molecules. google.com Such control is critical for designing polymers with tailored characteristics.

The table below outlines the expected impact of incorporating 3,5,7-trifluoroadamantane moieties into polymer chains, based on established principles of polymer chemistry. ontosight.airesearchgate.netmdpi.com

| Polymer Property | Expected Effect of Trifluoroadamantane Moiety | Rationale |

| Glass Transition Temp. (Tg) | Increase | The bulky, rigid adamantane cage restricts segmental motion of the polymer chains. |

| Thermal Stability | Increase | The inherent stability of the adamantane cage and the high bond energy of C-F bonds. |

| Solubility | Increase | The 3D structure disrupts regular chain packing, preventing crystallization and allowing solvent penetration. |

| Surface Energy | Decrease | Migration of low-surface-energy fluorinated groups to the surface. |

| Dielectric Constant | Decrease | The presence of fluorine can lower the dielectric constant, which is useful for microelectronics. |

The precise tetrahedral geometry of adamantane and its derivatives makes them ideal building blocks (tectons) for the bottom-up construction of porous materials such as Covalent Organic Frameworks (COFs) and other microporous organic polymers. nih.gov These materials are characterized by high surface areas, permanent porosity, and crystalline structures, making them suitable for applications in gas storage, separation, and catalysis.

By using this compound as a monomer, it is possible to synthesize porous frameworks with unique properties. The amine groups can undergo condensation reactions with other multitopic linkers (e.g., aldehydes, acid anhydrides) to form a robust, porous network. The trifluoroadamantane units would serve as the rigid nodes that define the pore structure.

The advantages of using this specific building block include:

Structural Rigidity: Ensures the formation of a stable, non-collapsible porous network.

Chemical Functionality: The fluorine atoms lining the pore walls would create a fluorophilic environment. This can be exploited for the selective adsorption of fluorinated molecules or other specific guest-host interactions.

Hydrophobicity: The fluorinated surface would impart a highly hydrophobic character to the framework, which could be advantageous for applications like water-hydrocarbon separation. nih.gov

While direct synthesis of a porous organic framework using this compound has not been extensively reported, the principles are well-established through work on analogous systems. For example, microporous frameworks based on non-fluorinated adamantane have demonstrated excellent CO2 uptake and selectivity. The introduction of fluorine is expected to modify these properties, potentially enhancing selectivity for certain gases due to altered electronic and surface properties within the pores.

Sensing and Analytical Applications (focus on chemical principles)

The adamantane scaffold, particularly when functionalized with an amine group, can be utilized in the development of chemical sensors. The primary chemical principle for sensing applications involving this compound is the derivatization of its primary amine group to produce a detectable signal, most commonly a fluorescent product.

Since the adamantane cage itself lacks a native chromophore or fluorophore, direct detection via UV-Vis or fluorescence spectroscopy is not feasible. nih.gov However, the primary amine is a reactive handle that can be readily tagged. A well-established method for the fluorimetric determination of primary amines is the reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetylcysteine. nih.gov

The chemical principle of this sensing reaction is as follows:

Initial Reaction: The primary amine of this compound nucleophilically attacks one of the aldehyde groups of OPA.

Thiol Addition: The thiol adds to the intermediate, forming a thio-substituted isoindolinone precursor.

Cyclization and Dehydration: The second amine group of the OPA derivative reacts intramolecularly, and subsequent dehydration leads to the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.

This reaction is rapid and produces a product with a strong fluorescent signal (typically with excitation around 340 nm and emission around 455 nm), allowing for the sensitive quantification of the parent amine. An automated sensor based on this principle has been successfully developed for other adamantane derivatives like Amantadine (B194251) and Memantine. nih.gov The same methodology is directly applicable to this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3,5,7-Trifluoroadamantan-1-amine is a critical first step towards its widespread investigation and application. While the synthesis of related compounds such as 3,5,7-trifluoroadamantane-1-carboxylic acid has been reported, direct and high-yielding routes to the amine are yet to be fully developed. researchgate.netchemscene.comnih.gov

Future research should focus on:

Greener Fluorination Techniques: Moving away from harsh and hazardous fluorinating agents is a key goal in modern chemistry. Investigating the use of milder, more selective, and recyclable fluorinating reagents for the synthesis of the trifluoroadamantane core would be a significant advancement. nih.gov The development of greener methods for producing carbamoyl (B1232498) fluorides, which can be precursors to amines, is a step in this direction. nih.gov